2-Propyloctanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

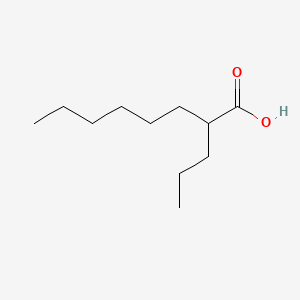

Structure

3D Structure

Properties

IUPAC Name |

2-propyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYMCMYLORLIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339025 | |

| Record name | 2-Propyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31080-41-8 | |

| Record name | 2-Propyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31080-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-propyloctanoic acid from octanoic acid

An In-depth Technical Guide to the Synthesis of 2-Propyloctanoic Acid from Octanoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, a branched-chain carboxylic acid, is a structural analog of the well-known antiepileptic drug valproic acid (2-propylpentanoic acid). The structural modifications of valproic acid and its analogs are of significant interest to researchers in medicinal chemistry and drug development for their potential to modulate pharmacological activity and reduce adverse effects.[1][2] The synthesis of such compounds provides a platform for exploring structure-activity relationships in various therapeutic areas, including neurodegenerative diseases.[3]

This guide provides a comprehensive, in-depth technical overview of a primary synthetic route to this compound, starting from the readily available precursor, octanoic acid. The core of this synthesis involves the regioselective alkylation of the α-carbon, a fundamental yet nuanced transformation in organic chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss methods for purification and characterization, targeting an audience of researchers, chemists, and drug development professionals.

Synthetic Strategy and Mechanistic Rationale

The direct functionalization of the α-carbon of a simple carboxylic acid like octanoic acid presents a distinct chemical challenge. The most acidic proton is that of the carboxyl group (pKa ≈ 4.9), not the α-hydrogen (pKa ≈ 25).[4] Therefore, a highly strategic approach is required to generate a nucleophilic center at the α-position for subsequent alkylation. The most robust and widely accepted method involves the formation of a carboxylate dianion using a strong, non-nucleophilic base.

The Role of Lithium Diisopropylamide (LDA)

Lithium diisopropylamide (LDA) is the base of choice for this transformation. Its efficacy stems from two key properties:

-

High Basicity : LDA is an exceptionally strong base (the pKa of its conjugate acid, diisopropylamine, is ~35), capable of deprotonating the weakly acidic α-carbon of the carboxylate.[5]

-

Steric Hindrance : As a bulky base, LDA is non-nucleophilic, meaning it preferentially acts as a proton acceptor rather than attacking electrophilic centers, which prevents unwanted side reactions with the carboxylic acid's carbonyl group.[5][6]

Reaction Mechanism: Dianion Formation and SN2 Alkylation

The reaction proceeds in two distinct stages after the formation of the dianion:

-

Dianion Formation : The first equivalent of LDA rapidly and quantitatively deprotonates the acidic carboxylic acid proton, forming the lithium octanoate salt. The second equivalent of LDA then removes a proton from the α-carbon, generating a highly reactive enolate dianion. This dianion is a potent carbon-centered nucleophile.[7][8] This step must be performed at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the LDA and the resulting dianion.[5][6]

-

Nucleophilic Substitution (SN2) : The generated enolate dianion then acts as the nucleophile in an SN2 reaction with a suitable alkyl halide.[9] For the synthesis of this compound, 1-bromopropane or 1-iodopropane is introduced. The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond at the α-position. This step is also initiated at low temperature and then allowed to slowly warm to ensure controlled reaction kinetics.

The overall mechanism is depicted below:

Figure 1: Reaction mechanism for the α-alkylation of octanoic acid.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the highly reactive organometallic intermediates.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Octanoic Acid | C₈H₁₆O₂ | 144.21 | 5.00 g | 34.7 | 1.0 |

| Diisopropylamine | C₆H₁₅N | 101.19 | 7.72 g (10.8 mL) | 76.3 | 2.2 |

| n-Butyllithium | C₄H₉Li | 64.06 | 30.5 mL (1.6 M in hexanes) | 48.8 | 2.2 |

| 1-Bromopropane | C₃H₇Br | 122.99 | 4.70 g (3.5 mL) | 38.2 | 1.1 |

| Tetrahydrofuran (THF) | C₄H₈O | - | 200 mL | - | - |

| Hydrochloric Acid | HCl | - | ~50 mL (2 M aq.) | - | - |

| Diethyl Ether | (C₂H₅)₂O | - | 200 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | - | As needed | - | - |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

LDA Preparation (In-situ) : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (100 mL) and diisopropylamine (10.8 mL, 76.3 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (30.5 mL of 1.6 M solution in hexanes, 48.8 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C.

-

Dianion Formation : Dissolve octanoic acid (5.00 g, 34.7 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the freshly prepared LDA solution at -78 °C. A thick white precipitate may form. After the addition is complete, allow the mixture to stir at -78 °C for 1 hour.

-

Alkylation : Slowly add 1-bromopropane (3.5 mL, 38.2 mmol) to the reaction mixture at -78 °C. Stir the mixture at this temperature for 2 hours.

-

Warming and Quenching : Remove the cooling bath and allow the reaction to warm to room temperature overnight with continuous stirring. Once at room temperature, carefully pour the reaction mixture into a beaker containing 2 M aqueous HCl (50 mL) cooled in an ice bath.

-

Extraction and Work-up : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts and wash with brine (1 x 50 mL).

-

Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid. Alternatively, purification can be achieved via silica gel column chromatography.[10][11]

Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [12] |

| Molecular Formula | C₁₁H₂₂O₂ | [12] |

| Molecular Weight | 186.29 g/mol | [12] |

| CAS Number | 31080-41-8 | [12] |

| Appearance | Colorless oily liquid | [13] |

Spectroscopic Data

The following data are predicted based on the structure and are consistent with reference spectra for similar compounds.[12]

-

¹H NMR (CDCl₃, 400 MHz) : δ 11.5-12.5 (br s, 1H, -COOH), 2.35 (m, 1H, -CH(C₂H₅)COOH), 1.60-1.20 (m, 12H, aliphatic CH₂), 0.90 (t, 6H, 2 x CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) : δ 183.5 (-COOH), 45.5 (-CHCOOH), 34.5, 31.8, 29.5, 27.0, 22.6, 20.5 (aliphatic CH₂), 14.1, 14.0 (aliphatic CH₃).

-

IR (Neat, cm⁻¹) : 2950-2850 (C-H stretch), 3300-2500 (broad O-H stretch of carboxylic acid), 1705 (strong C=O stretch).

-

Mass Spectrometry (EI) : m/z (%) = 186 (M⁺), 141, 115, 73.

Conclusion

The via α-alkylation of a dianion intermediate is a reliable and effective method. This approach, centered on the use of LDA, provides a powerful tool for chemists to create specifically substituted carboxylic acids. The success of the synthesis hinges on rigorous adherence to anhydrous conditions and precise temperature control. The principles and protocol detailed in this guide are broadly applicable to the synthesis of other α-substituted carboxylic acids, making this a valuable technique in the toolkit of researchers in organic synthesis and pharmaceutical development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 552716, this compound.[Link]

-

Chad's Prep®. Alpha Alkylation.[Link]

-

LibreTexts Chemistry. 23.6: Alkylation of the alpha-Carbon via the LDA pathway.[Link]

-

LibreTexts Chemistry. 21.6: Alkylation of the alpha-Carbon via the LDA pathway.[Link]

-

KPU Pressbooks. 6.3 Alkylation at the α-Carbon – Organic Chemistry II.[Link]

-

Scott, K. R., et al. (1994). Synthesis and evaluation of amino analogues of valproic acid. Pharmaceutical Research, 11(4), 571-574. [Link]

- Google Patents.EP1669066A1 - Infusion preparation containing (2r)-2-propyloctanoic acid as the active ingredient.

-

Chad's Prep (2021). 21.4 Alpha Alkylation | Organic Chemistry. YouTube. [Link]

-

Al-Zoubi, R. M., et al. (2023). Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. ResearchGate. [Link]

-

Siddiqui, G., & Kahol, A. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Pharmaceuticals, 14(12), 1301. [Link]

-

Leah4sci (2020). Alkylation of the Alpha Carbon and Enolates. YouTube. [Link]

-

The Organic Chemistry Tutor (2014). Alpha Carbon Acidity and Alkylation in Organic Chemistry. YouTube. [Link]

-

Wikipedia. Caprylic acid.[Link]

- Google Patents.

Sources

- 1. Synthesis and evaluation of amino analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile [mdpi.com]

- 3. EP1669066A1 - Infusion preparation containing (2r)-2-propyloctanoic acid as the active ingredient - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alpha Alkylation - Chad's Prep® [chadsprep.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. US3775450A - Process for purification of carboxylic acids - Google Patents [patents.google.com]

- 12. This compound | C11H22O2 | CID 552716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Caprylic acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Propyloctanoic Acid

Introduction: Unveiling 2-Propyloctanoic Acid, a Branched-Chain Fatty Acid of Growing Interest

This compound, a notable branched-chain fatty acid, is emerging as a molecule of significant interest within the realms of chemical research and pharmaceutical development. Its structural similarity to valproic acid, a widely used anticonvulsant and mood stabilizer, positions it as a compelling subject for investigations into novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the core chemical and physical properties of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into its fundamental characteristics, explore methodologies for their determination, and discuss its potential applications, thereby providing a robust knowledge base for its scientific exploration.

Molecular Structure and Identification

The unique chemical identity of this compound is defined by its specific arrangement of atoms. A clear understanding of its structure is paramount for interpreting its properties and predicting its behavior in various chemical and biological systems.

Visualizing the Molecular Architecture

The structural formula of this compound reveals a central octanoic acid backbone with a propyl group attached to the second carbon atom (alpha-carbon). This branching is a key feature that distinguishes it from its straight-chain counterparts and significantly influences its physical and chemical properties.

Caption: 2D structure of this compound.

Core Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound. It is important to note that while some data is derived from experimental sources, other values, particularly for physical properties like boiling and melting points, are estimated based on the behavior of structurally similar compounds due to a lack of publicly available experimental data for this specific molecule.

Table 1: Chemical Identification of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | Octanoic acid, 2-propyl- | [4] |

| CAS Number | 31080-41-8 | [3] |

| Molecular Formula | C11H22O2 | [3] |

| Molecular Weight | 186.29 g/mol | [3] |

| SMILES | CCCCCCC(CCC)C(=O)O | [3] |

| InChIKey | YCYMCMYLORLIJX-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Physical State | Liquid (at room temperature) | Estimated based on similar branched-chain fatty acids. |

| Boiling Point | Not experimentally determined | Expected to be high due to hydrogen bonding and molecular weight.[5] |

| Melting Point | Not experimentally determined | Expected to be low due to branching, which disrupts crystal packing.[5] |

| Solubility in Water | Sparingly soluble | The nonpolar alkyl chain dominates the molecule, reducing water solubility.[5] |

| Solubility in Organic Solvents | Soluble | Readily dissolves in nonpolar solvents like ethanol, ether, and chloroform. |

| pKa | ~4.8 - 5.0 | Estimated based on typical values for carboxylic acids. |

| LogP (Octanol-Water Partition Coefficient) | 3.45770 | [4] |

| Polar Surface Area (PSA) | 37.3 Ų | [4] |

Spectroscopic Profile

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the methyl (CH₃), methylene (CH₂), and methine (CH) protons in the alkyl chains, as well as a distinct, often broad, signal for the acidic proton of the carboxyl group, typically in the downfield region.[6]

-

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum will display unique signals for each carbon atom in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield chemical shift.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid group, and a sharp, intense absorption for the C=O stretching of the carbonyl group.[8][9]

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern resulting from the loss of specific functional groups.[10]

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of the physicochemical properties of this compound requires well-defined experimental protocols. The following sections outline standardized methodologies for key properties.

Protocol 1: Determination of Aqueous Solubility

The solubility of a compound in aqueous media is a critical parameter in drug development, influencing its absorption and bioavailability.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed, thermostatted vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed for a sufficient time to permit the separation of the undissolved solute. Centrifugation can be employed to expedite this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear, saturated aqueous phase. Analyze the concentration of this compound in the sample using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) after derivatization, or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for determining aqueous solubility.

Protocol 2: Determination of the Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution.

-

Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Relevance in Drug Development

The structural analogy of this compound to valproic acid (2-propylpentanoic acid) makes it a compound of interest in the development of new therapeutic agents, particularly for neurological disorders.[1][11] Valproic acid is known to have a broad spectrum of activity, but its use is associated with certain side effects.[1] Research into analogs like this compound is driven by the goal of discovering compounds with improved efficacy, a better safety profile, or novel pharmacological properties.[11] The physicochemical properties detailed in this guide are fundamental to the preclinical and clinical development of such analogs.

Conclusion

This technical guide provides a comprehensive overview of the known and estimated chemical and physical properties of this compound. While a solid foundation of its chemical identity and some computed properties exists, further experimental determination of its physical characteristics, such as boiling point, melting point, and precise solubility in various solvents, is warranted. The provided protocols offer standardized approaches for these measurements. For researchers and drug development professionals, a thorough understanding of these fundamental properties is the cornerstone for unlocking the full therapeutic potential of this compound and its derivatives.

References

- Google Patents. (n.d.). AU2573000A - Process for the preparation of (2r)-2-propyloctanoic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 552716, this compound. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Propyloctanoicacid | CAS#:31080-41-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9815462, (2S)-2-Propyloctanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 172832139, 2-Fluoro-2-propyloctanoic acid. Retrieved from [Link]

- Eadie, M. J. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry, 38(17), 3398–3406.

-

National Institute of Standards and Technology. (n.d.). 2-Propylpentanoic acid, 2,3,4,6-tetra(trimethylsilyl)-1-glucopyranoside. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts.

-

ResearchGate. (n.d.). Structures of valproic acid and analogs. VPA, valproic acid; 2M2PP, 2-methyl-2n-propylpentanoic acid; 4PA, 4-pentenoic acid; 2M2P, 2-methyl-pentenoic acid; 2EH, 2-ethylhexanoic acid; VPM, valpromide. Retrieved from [Link]

- Siddiqui, M. A., & Siddiqui, S. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Current Drug Targets, 22(16), 1849-1865.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53404858, 3-Propyloctanoic acid. Retrieved from [Link]

-

American Chemical Society. (2022, February 28). Valproic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

DrugBank Online. (n.d.). Valproic Acid (sodium salt). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

- MDPI. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(11), 3192.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 153837625, 2-Ethyl-4-propyloctanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1032, Propionic Acid. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids. In The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35728, 2-Propylheptanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Retrieved from [Link]

- PLOS ONE. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. 17(4), e0267093.

Sources

- 1. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. This compound | C11H22O2 | CID 552716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Propyloctanoicacid | CAS#:31080-41-8 | Chemsrc [chemsrc.com]

- 5. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2-Propylpentanoic acid(99-66-1) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Propylpentanoic acid(99-66-1) IR Spectrum [chemicalbook.com]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2-Propylpentanoic acid, 2,3,4,6-tetra(trimethylsilyl)-1-glucopyranoside [webbook.nist.gov]

- 11. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Situating 2-Propyloctanoic Acid in the Chemical Landscape

An In-depth Technical Guide to the Structural and Stereoisomers of 2-Propyloctanoic Acid

This compound, a branched-chain carboxylic acid with the molecular formula C₁₁H₂₂O₂, serves as a compelling case study in the critical importance of isomeric differentiation in the chemical and pharmaceutical sciences.[1] While not as widely known as its lower-mass analog, valproic acid (2-propylpentanoic acid)—a cornerstone therapeutic for epilepsy and bipolar disorder—this compound presents a more complex isomeric landscape that demands rigorous analysis.[2][3] Understanding its structural and stereoisomers is not merely an academic exercise; it is fundamental to predicting molecular behavior, designing specific synthetic routes, and ensuring purity and efficacy in potential applications.

This guide provides an in-depth exploration of the isomeric forms of this compound. We will dissect its structural possibilities, delve into the critical nature of its stereochemistry, and present validated protocols for its synthesis, separation, and characterization. The methodologies described herein are designed to be self-validating, reflecting field-proven approaches that ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₁H₂₂O₂ | PubChem[1] |

| Molecular Weight | 186.29 g/mol | PubChem[1] |

| CAS Number | 31080-41-8 | ChemicalBook[4] |

| SMILES | CCCCCCC(CCC)C(=O)O | PubChem[1] |

Part 1: The Foundation - Structural Isomerism

Structural (or constitutional) isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. For C₁₁H₂₂O₂, the possibilities are vast. However, by focusing on isomers that retain the carboxylic acid functionality and the "propyloctanoic" framework, we can identify the most relevant structural variants. These primarily involve shifting the position of the propyl group along the octanoic acid backbone.

The parent compound, this compound, features a propyl group at the alpha-carbon (C2). Its primary structural isomers would be 3-propyloctanoic acid, 4-propyloctanoic acid, and so on. Each positional change significantly alters the molecule's three-dimensional shape, which in turn affects its physical properties (e.g., boiling point, density) and its potential biological activity by changing how it interacts with enzyme active sites or cellular receptors.

Beyond simple positional changes of the propyl group, other structural isomers of undecanoic acid (the parent formula) include various branched methyl-decanoic acids and ethyl-nonanoic acids.[5][6]

Caption: Relationship of this compound to its structural isomers.

Part 2: The Critical Dimension - Stereoisomerism

The true complexity and significance of this compound's structure emerge from its stereochemistry. A carbon atom is considered a chiral center when it is bonded to four different substituent groups.[7] Inspection of the this compound structure reveals that the alpha-carbon (C2) is indeed chiral.

The four distinct groups attached to C2 are:

-

A hydrogen atom (-H)

-

A carboxylic acid group (-COOH)

-

A propyl group (-CH₂CH₂CH₃)

-

A hexyl group (-CH₂(CH₂)₄CH₃)

Due to this single chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers.[8] These are designated as (R)-2-propyloctanoic acid and (S)-2-propyloctanoic acid according to the Cahn-Ingold-Prelog priority rules.

Sources

- 1. This compound | C11H22O2 | CID 552716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 31080-41-8 [chemicalbook.com]

- 5. GMD - Undecanoic acid - InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13) [gmd.mpimp-golm.mpg.de]

- 6. undecanoic acid [stenutz.eu]

- 7. Khan Academy [khanacademy.org]

- 8. www1.udel.edu [www1.udel.edu]

solubility of 2-propyloctanoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Propyloctanoic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No: 31080-41-8), a branched-chain carboxylic acid, represents a class of molecules with significant interest in synthetic chemistry and pharmaceutical research.[1][2] Its structure, featuring a polar carboxylic acid head and a substantial nonpolar alkyl tail, creates a distinct amphipathic profile that dictates its behavior in various media. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is paramount for applications ranging from reaction engineering and purification to formulation development and pharmacokinetic modeling.

This guide provides a deep dive into the theoretical and practical aspects of the . Moving beyond a simple data sheet, we will explore the underlying physicochemical principles that govern its solubility, provide a predictive framework for its behavior in different solvent classes, and detail a robust experimental protocol for its quantitative determination.

Physicochemical Characterization of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a C11 carboxylic acid, and its key characteristics are summarized below.[1][3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂ | PubChem[1] |

| Molecular Weight | 186.29 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 31080-41-8 | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 4.3 | PubChem (Computed)[3] |

| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[3] |

The molecule's structure is central to its solubility profile. The carboxylic acid group provides a site for polar interactions, while the long, branched alkyl chain imparts significant nonpolar character.

Caption: 2D structure of this compound.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be miscible. For this compound, two primary forces are at play:

-

Van der Waals Forces: The extensive C11 alkyl structure (an octyl chain with a propyl branch) leads to significant London dispersion forces. These nonpolar interactions dominate the molecule's character, favoring solubility in nonpolar (lipophilic) solvents.

-

Hydrogen Bonding: The carboxylic acid moiety (-COOH) is a potent hydrogen bond donor and acceptor. This polar group can interact strongly with polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO or acetone).

The solubility of this compound is therefore a delicate balance between its lipophilic tail and its hydrophilic head.

Comparative Analysis with Valproic Acid

To understand the impact of the alkyl chain length, it is instructive to compare this compound with its shorter-chain analog, valproic acid (2-propylpentanoic acid). Valproic acid is well-documented as being freely soluble in a wide range of organic solvents, including methanol, ethanol, acetone, chloroform, ether, and n-heptane.[4][5]

This compound has three additional carbons in its main chain compared to valproic acid. This extension significantly increases the molecule's nonpolar surface area and its overall lipophilicity (as indicated by a higher XLogP value). Consequently, we can predict that:

-

Its solubility in nonpolar solvents (like n-heptane) will be enhanced compared to valproic acid.

-

Its solubility in highly polar solvents (like methanol or water) will be diminished due to the increased energetic cost of accommodating the large lipophilic tail within the solvent's hydrogen-bonding network.

Caption: Solute-solvent interaction model for this compound.

Predicted Solubility Profile in Common Organic Solvents

While extensive quantitative data for this compound is not widely published, a reliable qualitative and semi-quantitative profile can be predicted based on its structure and comparison with analogs like valproic acid.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane, Toluene, Diethyl Ether | Very High / Freely Soluble | The dominant lipophilic alkyl tail interacts favorably via van der Waals forces with nonpolar solvents. Similar to valproic acid's high solubility in these types of solvents.[4][5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High / Soluble | These solvents can accept hydrogen bonds from the carboxylic acid group and have sufficient nonpolar character to solvate the alkyl chain effectively. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble | While the sodium salt of valproic acid is soluble in DMSO and DMF[6][7], the free acid's large nonpolar tail may limit solubility in these highly polar environments. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | These solvents can both donate and accept hydrogen bonds, interacting strongly with the carboxylic acid head. The smaller alcohols (methanol, ethanol) are more polar, which may slightly reduce solubility compared to longer-chain alcohols like propanol or butanol. Valproic acid is freely soluble in methanol and ethanol.[4] |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a standardized experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid or liquid in a solvent.[8]

Standard Operating Procedure: Isothermal Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

2. Materials & Equipment:

-

This compound (≥95% purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

3. Experimental Workflow:

Caption: Workflow for the isothermal shake-flask solubility determination.

4. Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. "Excess" means enough solid/liquid should remain undissolved at the end of the experiment to ensure saturation.[8][9]

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the minimum time to reach a plateau in concentration.

-

Sampling: After equilibration, stop the shaker and allow the vials to rest at the constant temperature for at least 2 hours to allow undissolved material to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE) to remove any microscopic particulates. This step is critical to avoid overestimation of solubility.

-

Dilution and Analysis: Accurately dilute the filtered saturate solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample using a suitable analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. The result is typically expressed in mg/mL, g/100g , or mol/L.

5. System Validation (Trustworthiness):

-

Mass Balance: The amount of undissolved solute should be visually confirmed at the end of the experiment.

-

Equilibrium Confirmation: Samples taken at different time points (e.g., 24h and 48h) should yield consistent solubility values.

-

Triplicate Runs: The experiment should be performed in at least triplicate to ensure reproducibility and allow for statistical analysis.

Conclusion

This compound is a predominantly nonpolar molecule with a polar functional group, leading to high solubility in nonpolar and moderately polar organic solvents. Its behavior is governed by the interplay between strong van der Waals forces along its extended alkyl chain and the hydrogen-bonding capability of its carboxylic acid head. While quantitative public data is scarce, its solubility profile can be reliably predicted by understanding these fundamental principles and by drawing comparisons to well-characterized analogs like valproic acid. For definitive quantitative results, the isothermal shake-flask method provides a robust and reliable experimental framework, empowering researchers to generate the precise data needed for their specific applications in drug development and chemical synthesis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 552716, this compound. Retrieved from [Link].[1]

-

Chemsrc (2024). 2-Propyloctanoicacid | CAS#:31080-41-8. Retrieved from [Link].[2]

-

ResearchGate (n.d.). Valproic Acid and Sodium Valproate: Comprehensive Profile. Retrieved from [Link].[4]

-

ResearchGate (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link].[9]

-

Solubility of Things (n.d.). Valproic acid. Retrieved from [Link].[5]

-

Course Hero (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link].[10]

-

BPS Bioscience (2012). Data Sheet Valproic Acid (sodium salt). Retrieved from [Link].[6]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9815462, (2S)-2-Propyloctanoic acid. Retrieved from [Link].[11]

-

Course Hero (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link].[12]

-

Cengage Learning (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link].[13]

-

Quora (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link].[8]

-

INCHEM (n.d.). Valproic acid (PIM 551). Retrieved from [Link].[14]

-

University of Calgary (2023). Solubility of Organic Compounds. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53404858, 3-Propyloctanoic acid. Retrieved from [Link].[3]

Sources

- 1. This compound | C11H22O2 | CID 552716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propyloctanoicacid | CAS#:31080-41-8 | Chemsrc [chemsrc.com]

- 3. 3-Propyloctanoic acid | C11H22O2 | CID 53404858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. (2S)-2-Propyloctanoic acid | C11H22O2 | CID 9815462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. Valproic acid (PIM 551) [inchem.org]

A Technical Guide to the Biological Activities of 2-Propyloctanoic Acid Derivatives

This guide provides an in-depth exploration of the potential biological activities of 2-propyloctanoic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for the evaluation of these promising compounds.

Foreword: The Therapeutic Potential of Branched-Chain Carboxylic Acids

The study of this compound and its analogues is rooted in the success of valproic acid (2-propylpentanoic acid), a cornerstone therapeutic for epilepsy and bipolar disorder.[1] The unique branched-chain carboxylic acid structure of valproic acid opened a new avenue for drug discovery, distinct from traditional imide-containing anticonvulsants.[1] This guide delves into the expanding landscape of this compound derivatives, highlighting their potential to address a range of unmet medical needs, from neurological disorders to oncology.

Core Biological Activities and Mechanistic Insights

Derivatives of this compound exhibit a spectrum of biological activities, primarily centered on their ability to modulate key cellular enzymes and pathways. The two most prominent and well-characterized activities are anticonvulsant effects and histone deacetylase (HDAC) inhibition.

Anticonvulsant Properties

The structural similarity of this compound derivatives to valproic acid strongly suggests their potential as anticonvulsant agents.[1] The therapeutic efficacy of these compounds is believed to stem from their influence on neurotransmission, although the precise mechanisms are multifaceted and not fully elucidated.

One of the proposed mechanisms involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This can be achieved by increasing GABA synthesis, inhibiting its degradation, and potentially enhancing its release. An increase in brain GABA levels has been observed following the administration of valproic acid analogues.[2]

Furthermore, these derivatives may exert their anticonvulsant effects by modulating voltage-gated ion channels, thereby reducing neuronal excitability. This is a common mechanism of action for many antiepileptic drugs.[3]

Histone Deacetylase (HDAC) Inhibition

A significant and exciting area of research for this compound derivatives is their activity as histone deacetylase (HDAC) inhibitors.[4][5] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[6] This deacetylation leads to a more condensed chromatin structure, repressing gene transcription.[6]

By inhibiting HDACs, this compound derivatives can induce hyperacetylation of histones, leading to a more relaxed chromatin state and the reactivation of silenced genes.[7] This has profound implications for cancer therapy, as many tumor suppressor genes are silenced in cancerous cells.[8] The inhibition of HDACs can lead to cell cycle arrest, apoptosis, and differentiation in tumor cells.[5][7]

The therapeutic potential of HDAC inhibition extends beyond oncology. In the context of neurological disorders, HDAC inhibitors have shown promise in preclinical models of neurodegeneration by promoting the expression of genes involved in neuronal survival and plasticity.[9]

Neuroprotective Effects

Emerging evidence suggests that this compound derivatives may possess neuroprotective properties.[10][11][12] This activity is likely intertwined with their HDAC inhibitory function, which can modulate the expression of genes involved in neuronal survival and anti-inflammatory pathways.[13] Additionally, some phenolic acid derivatives, which share structural motifs with certain this compound analogues, have demonstrated neuroprotective effects by mitigating oxidative stress and inflammation.[11][12]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Transcriptional profiling studies of various branched carboxylic acids have revealed that the nature of the alkyl substituents at the alpha position to the carboxylic acid is a key determinant of biological activity.[14][15] Specifically, derivatives with 2- or 3-carbon alkyl substituents tend to elicit a transcriptional profile similar to that of valproic acid, suggesting a shared mechanism of action likely involving HDAC inhibition.[14][15]

Molecular docking models suggest that the carboxylic acid moiety is essential for coordinating with the zinc ion in the active site of HDACs, a critical interaction for inhibitory activity.[14][15] The branched alkyl chains contribute to the overall lipophilicity of the molecule, influencing its ability to cross cell membranes and the blood-brain barrier.

Experimental Evaluation of Biological Activities

The following section provides detailed protocols for assessing the key biological activities of this compound derivatives.

In Vivo Anticonvulsant Screening

Standardized animal models are essential for the preclinical evaluation of potential antiepileptic drugs.[16][17][18] The two most widely used primary screening tests are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[19]

The MES test is a model for generalized tonic-clonic seizures.[16]

Protocol:

-

Animal Model: Adult male mice (e.g., CD-1 strain, 20-30 g).

-

Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

-

Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

-

Stimulation: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear clip electrodes.

-

Endpoint: Observe the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Data Analysis: Calculate the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension.

The scPTZ test is a model for myoclonic and absence seizures.[1][18]

Protocol:

-

Animal Model: Adult male mice (e.g., CD-1 strain, 20-30 g).

-

Drug Administration: Administer the test compound i.p. or p.o. at various doses, including a vehicle control.

-

Pre-treatment Time: Allow for a pre-treatment period.

-

Convulsant Administration: Inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

-

Observation Period: Observe the animals for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: Record the number of animals in each group that exhibit clonic seizures.

-

Data Analysis: Calculate the ED50 for protection against PTZ-induced seizures.

Experimental Workflow for In Vivo Anticonvulsant Screening

Caption: Mechanism of action of this compound derivatives as HDAC inhibitors.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound derivatives to illustrate how such data should be presented.

Table 1: In Vivo Anticonvulsant Activity of this compound Derivatives

| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) |

| Derivative 1 | 150 | 250 |

| Derivative 2 | 125 | 200 |

| Derivative 3 | 200 | 300 |

| Valproic Acid | 252.7 | 130.6 |

Data are hypothetical and for illustrative purposes only. ED50 values for Valproic Acid are from literature for comparison.[3][20]

Table 2: In Vitro HDAC Inhibitory Activity of this compound Derivatives

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |

| Derivative 1 | 5.2 | 7.8 | 10.5 |

| Derivative 2 | 2.1 | 3.5 | 6.2 |

| Derivative 3 | 8.9 | 12.4 | 15.1 |

| SAHA | 0.02 | 0.03 | 0.05 |

Data are hypothetical and for illustrative purposes only. IC50 values for SAHA (a potent pan-HDAC inhibitor) are from literature for comparison.[5]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for the treatment of neurological disorders and cancer. Their dual action as anticonvulsants and HDAC inhibitors offers a unique therapeutic profile that warrants further investigation. Future research should focus on the synthesis of novel analogues with improved potency and selectivity, as well as in-depth studies to fully elucidate their mechanisms of action and explore their therapeutic potential in a wider range of diseases. The experimental frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of these exciting molecules.

References

-

Wegener, D., Wirsching, F., Riester, D., & Jung, M. (2003). In vitro assays for the determination of histone deacetylase activity. Methods in Enzymology, 376, 193-209. [Link]

-

Kutil, Z., Meleshin, M., & Skultetyova, L. (2018). In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. Methods in Molecular Biology, 1741, 319-332. [Link]

-

Gupta, Y. K., Malhotra, J., & Wadhwa, D. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-34. [Link]

-

Socała, K., & Wlaź, P. (2021). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Current Neuropharmacology, 19(8), 1276-1301. [Link]

-

Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

-

Biocompare. (n.d.). HDAC Assay Kits. Retrieved from [Link]

-

Gyan Sanchay. (n.d.). Screening Method Of Anti-Epileptic. Retrieved from [Link]

-

Patsalos, P. N. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current Pharmaceutical Design, 26(15), 1693-1711. [Link]

-

Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-Propyloctanoicacid. Retrieved from [Link]

-

Kamiński, K., et al. (2018). Discovery and Preclinical Development of Antiepileptic Drugs. Molecules, 23(8), 1883. [Link]

-

Abbott, F. S. (1986). Quantitative structure-anticonvulsant activity studies of valproic acid analogues. UBC Library Open Collections. [Link]

-

Karmaus, A. L., et al. (2023). Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Toxicological Sciences, 191(2), 343-356. [Link]

-

Wang, G., et al. (2012). Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro. Chinese Medical Journal, 125(24), 4338-4343. [Link]

-

Karmaus, A. L., et al. (2023). Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Toxicological Sciences, 191(2), 343-356. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 552716, this compound. Retrieved from [Link].

-

Singh, S., & Kumar, A. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(10), 4069-4083. [Link]

-

Emson, P. C. (1976). Anticonvulsant activity of di-n-propylacetate and brain monoamine metabolism in the rat. Journal of Neurochemistry, 27(6), 1489-1494. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 172832139, 2-Fluoro-2-propyloctanoic acid. Retrieved from [Link].

-

Pearson, D. M., et al. (2016). Dual-Mode HDAC Prodrug for Covalent Modification and Subsequent Inhibitor Release. ACS Chemical Biology, 11(5), 1381-1388. [Link]

- Google Patents. (n.d.). US20050283020A1 - Process for the preparation of 2-aryl propionic acids.

-

Ahmed, M., et al. (2012). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Medicinal Chemistry Research, 21(8), 1744-1751. [Link]

-

Sharma, S., et al. (2017). Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. Current Topics in Medicinal Chemistry, 17(21), 2413-2436. [Link]

-

Zhang, C., et al. (2017). A novel series of L-2-benzyloxycarbonylamino-8-(2-pyridyl)-disulfidyloctanoic acid derivatives as histone deacetylase inhibitors: Design, synthesis and molecular modeling study. European Journal of Medicinal Chemistry, 138, 1079-1090. [Link]

-

Szwajgier, D., Borowiec, K., & Pustkowiak, H. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Nutrients, 9(5), 477. [Link]

-

Stoyanov, R. S., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(19), 6543. [Link]

-

Chekotilo, A. A., et al. (2021). Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. Pharmaceuticals, 14(11), 1086. [Link]

-

Yılmaz, S., & Can, Ö. D. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina, 59(4), 758. [Link]

-

Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166-179. [Link]

-

Singh, S., et al. (2014). Neuroprotective role of antioxidant and pyranocarboxylic acid derivative against AlCl3 induced Alzheimer's disease in rats. Journal of Coastal Life Medicine, 2(7), 571-577. [Link]

-

Siwek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1576. [Link]

-

Siwek, A., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(18), 4252. [Link]

-

Kumar, A., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Speciale, A. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(12), 3698. [Link]

-

Hey, J. A., et al. (2021). Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight. Expert Opinion on Therapeutic Patents, 31(11), 949-955. [Link]

-

Szwajgier, D., Borowiec, K., & Pustkowiak, H. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Nutrients, 9(5), 477. [Link]

-

Crooks, P. A., et al. (1995). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. Epilepsy Research, 22(1), 1-12. [Link]

-

Chen, T., et al. (2024). Discovery of neuroprotective Agents: Potent, brain Penetrating, lipoic acid derivatives for the potential treatment of ischemic stroke by regulating oxidative stress and inflammation - a Preliminary study. Bioorganic Chemistry, 147, 107339. [Link]

-

Schapira, M., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

Sources

- 1. Quantitative structure-anticonvulsant activity studies of valproic acid analogues - UBC Library Open Collections [open.library.ubc.ca]

- 2. Anticonvulsant activity of di-n-propylacetate and brain monoamine metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. Dual-Mode HDAC Prodrug for Covalent Modification and Subsequent Inhibitor Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

- 9. mdpi.com [mdpi.com]

- 10. Buy this compound (EVT-406186) | 31080-41-8 [evitachem.com]

- 11. mdpi.com [mdpi.com]

- 12. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cefic-lri.org [cefic-lri.org]

- 15. Structure-activity relationship read-across and transcriptomics for branched carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpp.com [ijpp.com]

- 17. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 18. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Neuroprotectant: A Technical Chronicle of 2-Propyloctanoic Acid (Arundic Acid)

An In-Depth Guide for Researchers and Drug Development Professionals

Foreword: Beyond Valproic Acid – A New Therapeutic Trajectory

The history of 2-propyloctanoic acid is not one of serendipitous discovery in the classical sense, but rather a testament to the power of rational drug design and the strategic evolution of a known therapeutic scaffold. Its story is intrinsically linked to that of its structural predecessor, valproic acid (VPA), a widely used anticonvulsant. While VPA's efficacy is undisputed, its clinical utility is hampered by significant risks, including hepatotoxicity and teratogenicity. This critical limitation spurred a concerted effort within the scientific community to develop analogues that could retain or enhance therapeutic efficacy while mitigating these adverse effects. This compound, particularly its (R)-enantiomer known as arundic acid (ONO-2506), emerged from this quest not merely as a safer anticonvulsant, but as a novel neuroprotective agent with a distinct mechanism of action. This guide chronicles the discovery and history of this compound, from its conceptual origins to its preclinical and clinical evaluation, offering a technical narrative for the scientific professional.

The Strategic Leap from Pentanoic to Octanoic Acid: The Discovery of Arundic Acid

The journey to this compound began with extensive structure-activity relationship (SAR) studies on valproic acid and its derivatives. The core hypothesis was that by modifying the branched-chain fatty acid structure of VPA, it would be possible to dissociate its therapeutic effects from its toxicity. Researchers at Ono Pharmaceutical embarked on a program to synthesize and screen a library of VPA analogues, exploring variations in the length of the carboxylic acid backbone and the alkyl substituents.

The key innovation that led to arundic acid was the extension of the pentanoic acid chain of VPA to an octanoic acid chain. This modification was not arbitrary; it was a calculated decision to alter the molecule's lipophilicity and potentially its interaction with biological targets. The resulting compound, this compound, exhibited a pharmacological profile that diverged significantly from that of VPA. While retaining some anticonvulsant properties, it displayed potent neuroprotective effects in models of ischemic brain injury. Further investigation revealed that the (R)-enantiomer, (R)-(-)-2-propyloctanoic acid, was the more active stereoisomer, and it was this compound that was designated arundic acid (ONO-2506) and advanced into further development.[1][2]

Synthesis of (R)-(-)-2-Propyloctanoic Acid: A Stereoselective Approach

The synthesis of enantiomerically pure arundic acid is crucial for its therapeutic activity. While various synthetic routes have been explored, a common and effective strategy involves the stereoselective reduction of an unsaturated precursor. This approach ensures the desired (R)-configuration at the chiral center.

Experimental Protocol: Stereoselective Synthesis of Arundic Acid

This protocol is a representative synthesis based on methods described in the patent literature.

Step 1: Synthesis of (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid

This step establishes the chiral center and introduces the unsaturated moiety that will be subsequently reduced. The synthesis of these precursors can be achieved through various asymmetric alkylation methods.

Step 2: Catalytic Hydrogenation

-

Reaction Setup: A solution of (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid in a suitable solvent (e.g., ethanol, ethyl acetate) is prepared in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of platinum on carbon (Pt/C) is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure. The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure to yield the crude (2R)-2-propyloctanoic acid.

-

Purification: The crude product is purified by distillation under reduced pressure or by chromatography to afford the final product with high optical purity.[3]

This process is designed to be efficient and scalable, providing access to the enantiomerically pure active pharmaceutical ingredient.

Mechanism of Action: A Departure from Conventional Anticonvulsant Pathways

Arundic acid's primary mechanism of action marks a significant departure from that of VPA. While VPA's effects are largely attributed to the enhancement of GABAergic neurotransmission and the blockade of voltage-gated sodium channels, arundic acid exerts its neuroprotective effects by modulating astrocyte activity.

Following a brain injury, such as a stroke, astrocytes become reactive, a state known as astrogliosis. These reactive astrocytes overproduce and release the S100B protein, a calcium-binding protein that, at high concentrations, is neurotoxic. Arundic acid was found to be a potent inhibitor of S100B synthesis in astrocytes.[1][4] By suppressing the overproduction of S100B, arundic acid mitigates the downstream inflammatory cascade and neuronal damage.[5][6]

Furthermore, arundic acid has been shown to restore the function of astroglial glutamate transporters.[1] In the excitotoxic environment of a brain injury, the efficient removal of excess glutamate from the synaptic cleft is critical to prevent neuronal death. By enhancing the genetic expression and activity of these transporters, arundic acid helps to maintain glutamate homeostasis.

Caption: Mechanism of action of arundic acid in neuroprotection.

Preclinical and Clinical Development: A Focus on Neurodegenerative Diseases

The unique mechanism of action of arundic acid positioned it as a promising candidate for the treatment of a range of neurological disorders characterized by astrogliosis and neuroinflammation.

Preclinical Evaluation

Arundic acid has been extensively studied in various animal models of neurological disease:

-

Ischemic Stroke: In rodent models of focal cerebral ischemia, administration of arundic acid was shown to reduce infarct volume, prevent delayed infarct expansion, and improve neurological outcomes.[1]

-

Spinal Cord Injury: In rats with spinal cord injury, arundic acid treatment improved motor function and inhibited the expansion of secondary injury.[7]

-

Parkinson's Disease: In a mouse model of Parkinson's disease, arundic acid demonstrated protective effects on dopaminergic neurons.

-

Alzheimer's Disease: Studies in transgenic mouse models of Alzheimer's disease showed that arundic acid could ameliorate cerebral amyloidosis and gliosis.

-

Epilepsy: In a rat model of status epilepticus, arundic acid was found to downregulate neuroinflammation and astrocyte dysfunction.[8]

Table 1: Summary of Key Preclinical Findings for Arundic Acid (ONO-2506)

| Disease Model | Key Findings | Reference |

| Focal Cerebral Ischemia (Rat) | Reduced infarct volume, inhibited delayed infarct expansion, improved neurological deficits. | [1] |

| Spinal Cord Injury (Rat) | Improved motor function, inhibited secondary injury expansion. | [7] |

| Status Epilepticus (Rat) | Decreased neuroinflammation, reduced astrogliosis and astrocytic dysfunction. | [8] |

Clinical Trials

The promising preclinical data led to the clinical development of arundic acid. A multicenter, dose-escalating, randomized, double-blind Phase I trial was conducted in patients with acute ischemic stroke. The trial demonstrated that arundic acid was safe and well-tolerated.[9] Exploratory efficacy analyses suggested a trend toward improved neurological outcomes at a specific dose.[9] Phase II clinical trials have also been completed for the treatment of acute ischemic stroke and other neurodegenerative diseases, including amyotrophic lateral sclerosis, Alzheimer's disease, and Parkinson's disease.[2]

Caption: Development pipeline of arundic acid.

Conclusion and Future Perspectives

The story of this compound, or arundic acid, is a compelling example of how a deep understanding of the limitations of an existing drug can drive the development of a novel therapeutic with a distinct and targeted mechanism of action. By strategically modifying the chemical structure of valproic acid, researchers were able to shift the therapeutic focus from broad-spectrum anticonvulsant activity to targeted neuroprotection through the modulation of astrocyte biology. The journey of arundic acid from a VPA analog to a potential treatment for stroke and other neurodegenerative diseases highlights the importance of continued innovation in medicinal chemistry and a deep understanding of the underlying pathophysiology of complex diseases. While the future of arundic acid in the clinic is still unfolding, its history provides a valuable case study for drug development professionals and a beacon of hope for patients with debilitating neurological disorders.

References

-

Cordeiro, J., et al. (2020). Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats. Neuroscience, 440, 97-112. [Link]

-

Cramer, S. C., et al. (2007). Safety and tolerability of arundic acid in acute ischemic stroke. Journal of Stroke and Cerebrovascular Diseases, 16(5), 220-225. [Link]

-

Hanada, M., et al. (2014). Arundic acid (ONO-2506) inhibits secondary injury and improves motor function in rats with spinal cord injury. Journal of the Neurological Sciences, 337(1-2), 85-90. [Link]

-

Leite, M. R., et al. (2023). Arundic acid (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 123, 110704. [Link]

-

Asano, T., et al. (2005). Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B. Current Drug Targets-CNS & Neurological Disorders, 4(2), 165-173. [Link]

-

Fernandes, R. A., & Puranik, V. G. (2013). Arundic acid a potential neuroprotective agent: biological development and syntheses. Current medicinal chemistry, 20(18), 2321-2333. [Link]

-

Cordeiro, J., et al. (2022). Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage. Cellular and Molecular Neurobiology, 42(3), 739-751. [Link]

-

Schroeter, A., et al. (2008). Could treatment with arundic acid (ONO-2506) increase vulnerability for depression? Medical hypotheses, 71(1), 154-156. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hao, M. M., et al. (2017). Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development. Frontiers in cellular neuroscience, 11, 42. [Link]

-

AdisInsight. (n.d.). Arundic acid - Ono Pharmaceutical. Springer Nature. Retrieved from [Link]

-

Cirillo, C., et al. (2021). Effect on Different Glial Cell Types of S100B Modulation in Multiple Sclerosis Experimental Models. International Journal of Molecular Sciences, 22(21), 11843. [Link]

-

de Sousa, V. C., et al. (2022). S100B inhibition protects from chronic experimental autoimmune encephalomyelitis. Brain communications, 4(2), fcac061. [Link]

-

Leśniak, W., & Gąsior, J. (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 24(18), 3375. [Link]

- Mignani, S., et al. (1990). Process for the preparation of 2-propyl-2-pentenoic acid and its esters. U.S. Patent No. 4,965,401. Washington, DC: U.S.

-

PubChemLite. (n.d.). (r)-(-)-2-propyloctanoic acid (C11H22O2). Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Propyloctanoicacid | CAS#:31080-41-8. Retrieved from [Link]

- Ono Pharmaceutical Co., Ltd. (2000). Process for the preparation of (2r)-2-propyloctanoic acid.

- Degussa AG. (1988). Process for obtaining enantiomers of 2-arylpropionic acids. U.S. Patent No. 4,973,745. Washington, DC: U.S.

Sources

- 1. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AU2573000A - Process for the preparation of (2r)-2-propyloctanoic acid - Google Patents [patents.google.com]

- 4. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect on Different Glial Cell Types of S100B Modulation in Multiple Sclerosis Experimental Models [mdpi.com]

- 7. Arundic acid (ONO-2506) inhibits secondary injury and improves motor function in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arundic acid (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and tolerability of arundic acid in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Chemical Communication

In the realms of chemical research and pharmaceutical development, precision in communication is paramount. The systematic and unambiguous naming of chemical entities, as governed by the International Union of Pure and Applied Chemistry (IUPAC), forms the bedrock of this communication.[1][2] This guide provides a comprehensive exploration of the IUPAC nomenclature of 2-propyloctanoic acid, a branched-chain carboxylic acid, and extends these principles to more complex, related structures. By understanding the logic and application of these rules, researchers can ensure clarity, avoid ambiguity, and facilitate seamless collaboration and information exchange.

Part 1: Deconstructing the Nomenclature of this compound

The IUPAC name "this compound" precisely describes a specific molecular structure. Let's dissect this name to understand the foundational principles of naming branched-chain alkanoic acids.

Core Principles of Alkanoic Acid Nomenclature